3-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Description
3-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are phenylethanolamine N-methyltransferase , matrix metalloproteinase , carbonic anhydrase , and delta opioid receptors . These targets play crucial roles in various biological processes, including neurotransmitter synthesis, tissue remodeling, pH regulation, and pain modulation, respectively .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby modulating their activities. For instance, it acts as an inhibitor for phenylethanolamine N-methyltransferase and matrix metalloproteinase, reducing their enzymatic activities . On the other hand, it serves as a potential ligand for delta opioid receptors, possibly inducing receptor activation .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. Inhibition of phenylethanolamine N-methyltransferase could alter the synthesis of epinephrine, a key neurotransmitter . Matrix metalloproteinase inhibition might impact tissue remodeling processes, while carbonic anhydrase inhibition could disrupt pH regulation . Activation of delta opioid receptors is associated with analgesic effects .
Pharmacokinetics
Metabolism often involves enzymatic transformations, and excretion typically occurs via renal or biliary routes .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific target and tissue context. For example, inhibition of phenylethanolamine N-methyltransferase could lead to decreased epinephrine levels, potentially affecting neurological functions . Matrix metalloproteinase inhibition might slow down tissue remodeling, while carbonic anhydrase inhibition could alter pH balance . Activation of delta opioid receptors could result in analgesic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s stability or its binding to targets. The presence of other molecules could lead to competitive or non-competitive inhibition, potentially affecting the compound’s efficacy .
Properties
IUPAC Name |
3-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-8-11-22(12-9-17)30(28,29)26-14-4-7-19-16-21(10-13-23(19)26)25-24(27)20-6-3-5-18(2)15-20/h3,5-6,8-13,15-16H,4,7,14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUIDCXOUGKTMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.